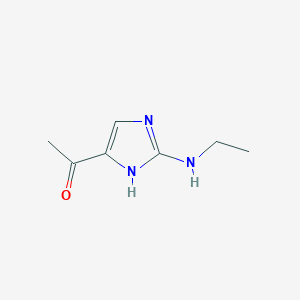
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as imidazole and ethylamine.
Formation of Ethylamino Group: The ethylamino group is introduced by reacting imidazole with ethylamine under controlled conditions. This reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol.
Acylation: The resulting ethylamino-imidazole intermediate is then subjected to acylation using ethanoyl chloride (acetyl chloride) to form the final product, this compound. This step is typically performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction could produce imidazole-4-yl-ethanol derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its pharmacological properties, including potential antimicrobial, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The imidazole ring can participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-1H-imidazol-4-yl)ethanone: Lacks the ethyl group, which may result in different chemical reactivity and biological activity.
1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone: Contains a methylamino group instead of an ethylamino group, leading to variations in steric and electronic properties.
1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone: Features a dimethylamino group, which can significantly alter its solubility and interaction with biological targets.
Uniqueness
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the ethylamino group, which imparts distinct steric and electronic characteristics
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-[2-(ethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C7H11N3O/c1-3-8-7-9-4-6(10-7)5(2)11/h4H,3H2,1-2H3,(H2,8,9,10) |
Clave InChI |
CPVKAHQRPVZGKY-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC=C(N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12830416.png)
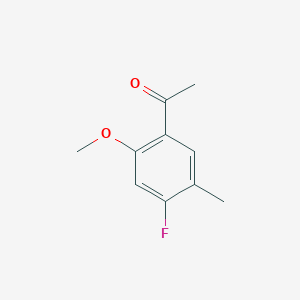

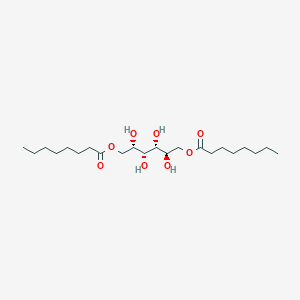
![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)
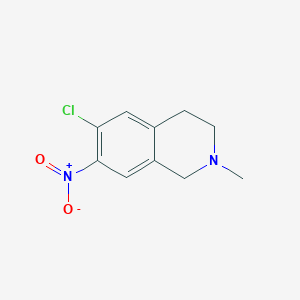
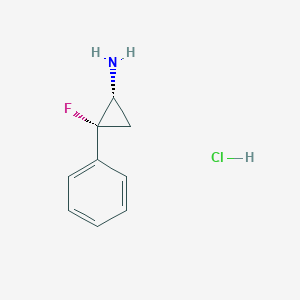
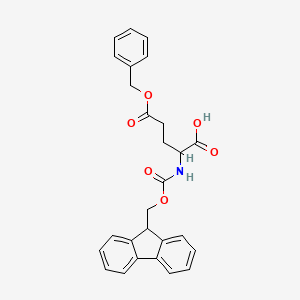
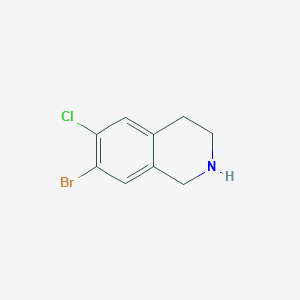

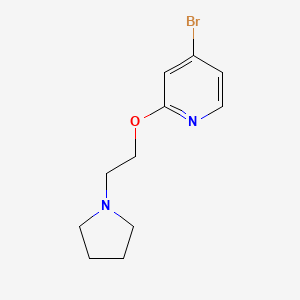

![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)
![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)
